2-Isopropyl-2-methyl-1-tosylaziridine
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Overview
Description
2-Isopropyl-2-methyl-1-tosylaziridine is a chiral aziridine compound with the molecular formula C12H17NO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an aziridine ring substituted with isopropyl, methyl, and sulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1-tosylaziridine typically involves the reaction of an appropriate aziridine precursor with a sulfonyl chloride derivative. One common method involves the use of (S)-2-Isopropyl-1-[(4-methylphenyl)sulfonyl]aziridine as a starting material . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methyl-1-tosylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Isopropyl-2-methyl-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-methyl-1-tosylaziridine involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies and the development of covalent inhibitors.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Isopropyl-1-[(4-methylphenyl)sulfonyl]aziridine
- ®-2-Isopropyl-1-[(4-methylphenyl)sulfonyl]aziridine
Uniqueness
2-Isopropyl-2-methyl-1-tosylaziridine is unique due to its specific substitution pattern on the aziridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)13(4)9-14(13)17(15,16)12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3 |
InChI Key |
KSOFDLFPOLHDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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